Product packaging for Methyl 3-(cyanomethyl)-4-methoxybenzoate(Cat. No.:CAS No. 92288-32-9)

Methyl 3-(cyanomethyl)-4-methoxybenzoate

Cat. No.: B15251872
CAS No.: 92288-32-9
M. Wt: 205.21 g/mol
InChI Key: MHVFPZJNYDIQNP-UHFFFAOYSA-N
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Description

Methyl 3-(cyanomethyl)-4-methoxybenzoate is an aromatic ester featuring a benzoate core substituted with a methoxy group at the para position (C4) and a cyanomethyl group at the meta position (C3). The nitrile (cyanomethyl) moiety introduces electron-withdrawing properties, which influence reactivity and intermolecular interactions, while the methoxy group contributes electron-donating effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B15251872 Methyl 3-(cyanomethyl)-4-methoxybenzoate CAS No. 92288-32-9

Properties

CAS No.

92288-32-9

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-4-methoxybenzoate

InChI

InChI=1S/C11H11NO3/c1-14-10-4-3-9(11(13)15-2)7-8(10)5-6-12/h3-4,7H,5H2,1-2H3

InChI Key

MHVFPZJNYDIQNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyanomethyl)-4-methoxybenzoate can be achieved through several methods. One common approach involves the reaction of 3-(cyanomethyl)-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct alkylation of 4-methoxybenzoic acid with cyanomethyl chloride in the presence of a base, such as potassium carbonate, followed by esterification with methanol. This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst can be employed for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or methoxy derivatives.

    Hydrolysis: The major product is 3-(cyanomethyl)-4-methoxybenzoic acid.

    Reduction: The major product is 3-(aminomethyl)-4-methoxybenzoate.

Scientific Research Applications

Methyl 3-(cyanomethyl)-4-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the preparation of functional materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the cyano and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their substituent effects:

Compound Name Substituent at C3 Substituent at C4 Key Properties/Applications Reference
Methyl 3-(cyanomethyl)-4-methoxybenzoate Cyanomethyl (-CH2CN) Methoxy (-OCH3) Electron-withdrawing nitrile; potential synthetic intermediate
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate 3-Chloropropoxy (-OCH2CH2Cl) Methoxy Alkylating agent; used in antitumor derivatives
Methyl 3-(allyloxy)-4-hydroxybenzoate Allyloxy (-OCH2CH=CH2) Hydroxy (-OH) Antioxidant precursor; marine fungal inhibitors
Methyl 4-methoxybenzoate - Methoxy High antioxidant activity (IC50 ~2 mg/mL)
Methyl 3-[(4-bromopyrazol-1-yl)methyl]-4-methoxybenzoate Bromopyrazole-methyl Methoxy Halogenated heterocycle; potential kinase inhibitor
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate Chlorosulfonyl (-SO2Cl) Methoxy Electrophilic sulfonation reagent

Key Observations :

  • Electron Effects: The cyanomethyl group in the target compound enhances electrophilicity at C3, enabling nucleophilic substitution or cyclization reactions, unlike alkoxy or hydroxy substituents in analogs .
  • Biological Activity : Methyl 4-methoxybenzoate exhibits superior antioxidant activity compared to derivatives with nitro or chloro groups, suggesting that substituent position (C3 vs. C4) critically influences bioactivity .
  • Synthetic Utility: Chlorosulfonyl and bromopyrazole substituents (e.g., ) are tailored for click chemistry or protein binding, whereas the cyanomethyl group may facilitate nitrile-to-amide transformations.

Physical and Chemical Properties

  • Melting Points: Methyl 3-cyanobenzoate (C3-cyano, C4-H) melts at 58–60°C , whereas Methyl 4-methoxybenzoate has a higher mp (~110°C) due to symmetry and packing efficiency . The target compound’s mp is unreported but likely intermediate.
  • Solubility : Nitriles generally enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to esters or ethers.

Biological Activity

Methyl 3-(cyanomethyl)-4-methoxybenzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3, with a molecular weight of 189.18 g/mol. The compound features a methoxy group at the para position and a cyano group at the meta position relative to the benzoate structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available 4-methoxybenzoic acid.
  • Formation of Esters : The acid is reacted with cyanomethyl chloride in the presence of a base such as pyridine to form the ester.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity

Antimicrobial Activity : Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays indicated that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells, by inducing apoptosis .

Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group may play a critical role in interacting with cellular targets, leading to altered signaling pathways involved in cell growth and survival.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by Halikar et al. (2013) evaluated the antimicrobial efficacy of various cyano-substituted compounds, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) value comparable to standard antibiotics used in clinical settings .
  • Cytotoxicity Assays :
    In another research effort, cytotoxicity assays were performed on various cancer cell lines using this compound. The compound showed dose-dependent cytotoxic effects, suggesting potential for further development as an anticancer agent .

Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus and E. coli
AntitumorInduces apoptosis in cancer cell lines
MechanismPotential interaction with cellular signaling pathways

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